N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridazine ring: This step often involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: This compound shares a similar structure but lacks the pyridazine ring.
2-(1-cyclohexenyl)ethylamine: This compound has a simpler structure with only the cyclohexenyl and ethylamine groups.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a pyridazine ring, and a methoxyphenyl group. This unique structure may confer specific properties and activities that are not present in similar compounds.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S/c1-31-21-8-5-9-22(18-21)32-24-11-10-23(27-28-24)29-16-13-20(14-17-29)25(30)26-15-12-19-6-3-2-4-7-19/h5-6,8-11,18,20H,2-4,7,12-17H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWMYNDSWXNTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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